molecular formula C17H14BrN3O B11713776 6-bromo-3-[(1E)-1-hydrazinylideneethyl]-4-phenylquinolin-2(1H)-one

6-bromo-3-[(1E)-1-hydrazinylideneethyl]-4-phenylquinolin-2(1H)-one

Cat. No.: B11713776
M. Wt: 356.2 g/mol
InChI Key: VEYLEJHLEIWGBG-UFFVCSGVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-BROMO-3-[(1E)-ETHANEHYDRAZONOYL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE is a complex organic compound with a molecular formula of C17H14BrN3O and a molecular weight of 356.22 g/mol . This compound is part of the quinoline family, which is known for its diverse biological and pharmacological activities.

Preparation Methods

The synthesis of 6-BROMO-3-[(1E)-ETHANEHYDRAZONOYL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE typically involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

6-BROMO-3-[(1E)-ETHANEHYDRAZONOYL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-BROMO-3-[(1E)-ETHANEHYDRAZONOYL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-BROMO-3-[(1E)-ETHANEHYDRAZONOYL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE is not well-documented. based on its structure, it is likely to interact with various molecular targets, including enzymes and receptors. The hydrazone group can form hydrogen bonds with biological molecules, while the quinoline core can intercalate with DNA, affecting its function .

Comparison with Similar Compounds

Similar compounds to 6-BROMO-3-[(1E)-ETHANEHYDRAZONOYL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE include other quinoline derivatives such as:

The uniqueness of 6-BROMO-3-[(1E)-ETHANEHYDRAZONOYL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE lies in its specific substitution pattern and the presence of the hydrazone group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H14BrN3O

Molecular Weight

356.2 g/mol

IUPAC Name

6-bromo-3-ethanehydrazonoyl-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C17H14BrN3O/c1-10(21-19)15-16(11-5-3-2-4-6-11)13-9-12(18)7-8-14(13)20-17(15)22/h2-9H,19H2,1H3,(H,20,22)/b21-10+

InChI Key

VEYLEJHLEIWGBG-UFFVCSGVSA-N

Isomeric SMILES

C/C(=N\N)/C1=C(C2=C(C=CC(=C2)Br)NC1=O)C3=CC=CC=C3

Canonical SMILES

CC(=NN)C1=C(C2=C(C=CC(=C2)Br)NC1=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.